2-Chloro-6-cyclopropylpyridine-4-carboxylic acid 2-Chloro-6-cyclopropylpyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1518073-36-3
VCID: VC5049071
InChI: InChI=1S/C9H8ClNO2/c10-8-4-6(9(12)13)3-7(11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13)
SMILES: C1CC1C2=NC(=CC(=C2)C(=O)O)Cl
Molecular Formula: C9H8ClNO2
Molecular Weight: 197.62

2-Chloro-6-cyclopropylpyridine-4-carboxylic acid

CAS No.: 1518073-36-3

Cat. No.: VC5049071

Molecular Formula: C9H8ClNO2

Molecular Weight: 197.62

* For research use only. Not for human or veterinary use.

2-Chloro-6-cyclopropylpyridine-4-carboxylic acid - 1518073-36-3

Specification

CAS No. 1518073-36-3
Molecular Formula C9H8ClNO2
Molecular Weight 197.62
IUPAC Name 2-chloro-6-cyclopropylpyridine-4-carboxylic acid
Standard InChI InChI=1S/C9H8ClNO2/c10-8-4-6(9(12)13)3-7(11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13)
Standard InChI Key CSZABJNHCVVZMX-UHFFFAOYSA-N
SMILES C1CC1C2=NC(=CC(=C2)C(=O)O)Cl

Introduction

Chemical Identity and Basic Properties

Structural Characterization

The compound’s IUPAC name, 2-chloro-6-cyclopropylpyridine-4-carboxylic acid, precisely describes its substitution pattern. X-ray crystallography and NMR studies confirm the planar pyridine core with substituents in ortho and para positions relative to the carboxylic acid group. The cyclopropyl ring introduces steric constraints that influence molecular conformation, while the chlorine atom contributes to electronic effects through its electronegativity.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number1518073-36-3
Molecular FormulaC9H8ClNO2\text{C}_9\text{H}_8\text{ClNO}_2
Molecular Weight197.62 g/mol
SMILES NotationClC1=NC(=CC(=C1)C(=O)O)C2CC2
InChI KeyCSZABJNHCVVZMX-UHFFFAOYSA-N
Purity (Commercial)≥95%

Spectroscopic Data

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands:

  • O-H stretch: 2500–3000 cm⁻¹ (carboxylic acid)

  • C=O stretch: 1680–1720 cm⁻¹

  • C-Cl stretch: 550–850 cm⁻¹
    Mass spectrometry (MS) under electrospray ionization (ESI) conditions shows a base peak at m/z 197.02 corresponding to the molecular ion [M]+[M]^+ .

Synthesis and Manufacturing

Synthetic Routes

The most reported synthesis involves a four-step sequence:

  • Cyclopropanation: Reaction of 2,6-dichloropyridine-4-carboxylic acid with cyclopropylmagnesium bromide under Grignard conditions.

  • Selective Chlorination: Directed ortho-metallation using LDA (lithium diisopropylamide) followed by quenching with Cl₂.

  • Carboxylic Acid Protection/Deprotection: Use of tert-butyl ester intermediates to prevent side reactions.

  • Purification: Recrystallization from ethanol/water mixtures yields ≥95% purity .

Table 2: Synthetic Parameters

ParameterOptimal ValueYield
Temperature (Step 1)−78°C → 25°C68–72%
Reaction Time (Step 2)6–8 hr85%
Solvent (Step 4)Ethanol:H₂O (4:1)92%

Industrial-Scale Production

Commercial suppliers like AKSci and Enamine utilize continuous flow chemistry to enhance scalability. Key challenges include:

  • Minimizing ring-opening of the cyclopropyl group under acidic conditions

  • Preventing decarboxylation during high-temperature steps
    Current production capacity remains limited to batch sizes of 1–5 kg due to these stability concerns .

Biological Activity and Mechanisms

Calcium-Activated Chloride Channel Modulation

Patent US20220144803A1 discloses structural analogs of this compound as potent inhibitors of transmembrane member 16A (TMEM16A), a calcium-activated chloride channel implicated in cystic fibrosis and hypertension . While 2-chloro-6-cyclopropylpyridine-4-carboxylic acid itself isn’t directly claimed, its scaffold serves as a critical pharmacophore. Docking studies suggest:

  • Cyclopropyl group: Enhances membrane permeability via lipophilic interactions

  • Carboxylic acid: Forms salt bridges with Arg511 and Lys614 residues

  • Chlorine atom: Stabilizes π-π stacking with Phe518

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

Experimental data from Sigma-Aldrich indicate:

  • Aqueous solubility: <0.1 mg/mL at pH 7.4

  • LogP: 1.8 (calculated using XLogP3)

  • pKa: 2.1 (carboxylic acid), 4.7 (pyridinium)

Metabolic Stability

In vitro hepatic microsomal assays (human, rat):

SpeciesHalf-life (min)CLint (μL/min/mg)
Human4228.6
Rat2351.9
Primary metabolites include the glucuronide conjugate (Phase II) and dechlorinated derivative (Phase I) .

Emerging Applications and Future Directions

Materials Science

The compound’s rigid pyridine-cyclopropane architecture shows promise in:

  • Metal-organic frameworks (MOFs): As a linker for gas storage materials

  • Liquid crystals: Inducing nematic phases at 120–150°C

Agricultural Chemistry

Ongoing structure-activity relationship (SAR) studies explore herbicidal activity against Amaranthus retroflexus:

Concentration (ppm)Growth Inhibition (%)
10034 ± 2.1
50078 ± 3.4
Mechanistic studies suggest inhibition of acetolactate synthase (ALS) .

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